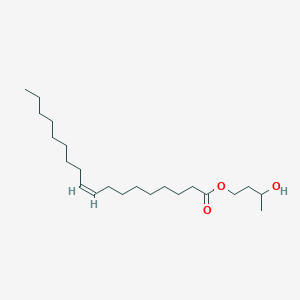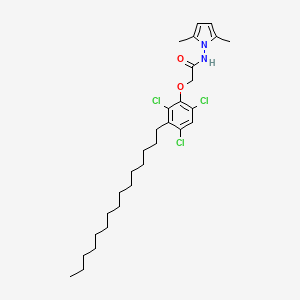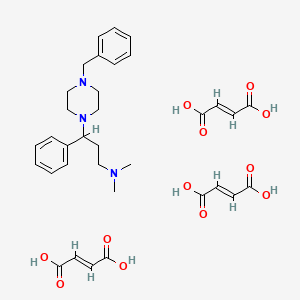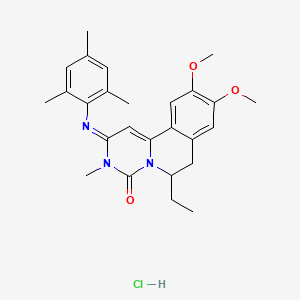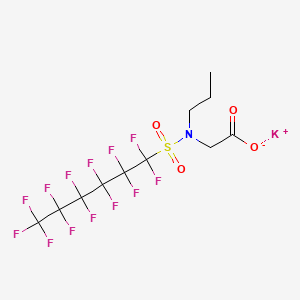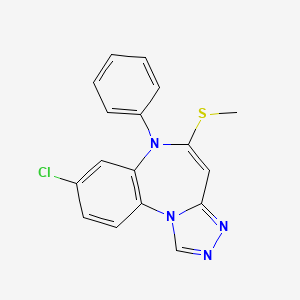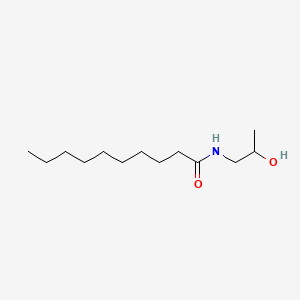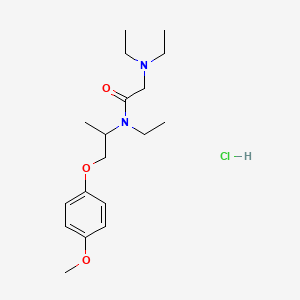
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is a chemical compound known for its neurotropic and psychotropic properties. It belongs to the class of dibenzothiepin derivatives, which have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves several key steps:
Starting Materials: The synthesis begins with 2-iodo-4-methoxybenzoic acid and 3-methoxythiophenol.
Formation of Intermediate Acids: These starting materials undergo a series of reactions to form intermediate acids such as [4-methoxy-2-(3-methoxyphenylthio)phenyl]acetic acid.
Cyclization: The intermediate acids are then cyclized to form ketones.
Enamine Formation: The ketones react with 1-methylpiperazine and titanium tetrachloride to form enamines.
Reduction: The enamines are reduced using diborane to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps as described above, but with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and piperazino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as diborane and zinc in acetic acid are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other dibenzothiepin derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its neurotropic and psychotropic effects, particularly in the treatment of depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate involves its interaction with various molecular targets:
Neurotransmitter Receptors: It acts as an antagonist at dopamine and serotonin receptors, which contributes to its psychotropic effects.
Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-11-(4-methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-ol: Known for its antiviral properties.
8-Chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin: Another dibenzothiepin derivative with neurotropic effects.
Uniqueness
3,7-Dimethoxy-10-(4-methylpiperazino)dibenzo(b,f)thiepin maleate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual action on dopamine and serotonin receptors makes it particularly effective in treating psychiatric disorders .
Properties
CAS No. |
80709-68-8 |
|---|---|
Molecular Formula |
C25H28N2O6S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(2,9-dimethoxybenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H24N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,12-14H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FUOUPWHDFOABMI-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


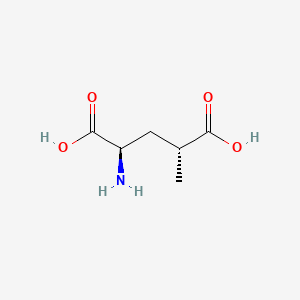
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
